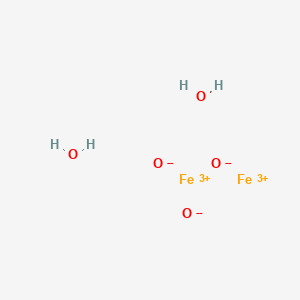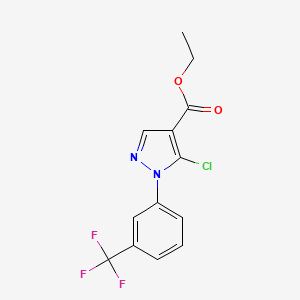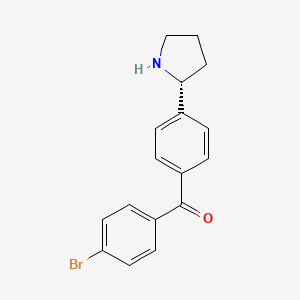
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone is an organic compound with the molecular formula C8H6F3NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in organic solvents such as alcohol and ether but is insoluble in water . It is widely used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone typically involves the following steps:
Fluorination of 3-pyridinecarboxylic acid:
Acylation Reaction: The 3-(trifluoromethyl)pyridine is then subjected to an acylation reaction where an ethanone group is introduced to form the final product, this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of functional polymers and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone can be compared with other similar compounds such as:
1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
1-(6-(Trifluoromethyl)pyridin-3-YL)ethanone: This isomer has the trifluoromethyl group at a different position on the pyridine ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-[5-(trifluoromethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-5(13)6-2-7(4-12-3-6)14-8(9,10)11/h2-4H,1H3 |
InChI Key |
QOXALTDIEUOMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)




![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)


![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)
![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)


![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)

